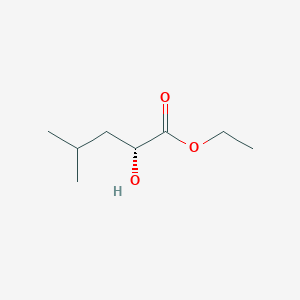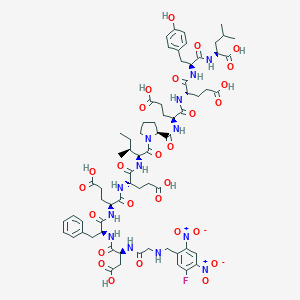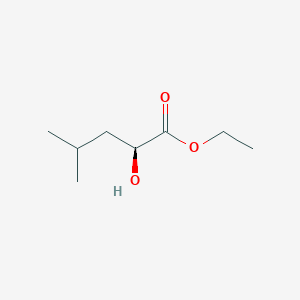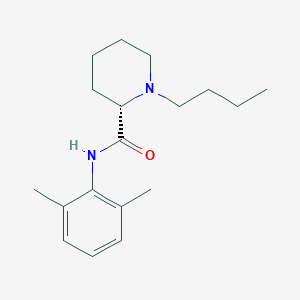
左布比卡因
概述
描述
左布比卡因是一种氨基酰胺类局部麻醉药,属于 n-烷基取代的哌啶酰亚胺类。 它是布比卡因的 S-对映异构体,通常以商品名 Chirocaine 出售 . 左布比卡因用于神经阻滞和麻醉,与布比卡因相比,它具有更少的血管扩张作用和更长的作用时间 .
科学研究应用
左布比卡因在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。 它主要用于手术和产科手术中的局部或区域麻醉,以及术后疼痛管理 . 它良好的安全性特点和降低的心脏毒性风险使其成为优于外消旋布比卡因的选择 .
准备方法
合成路线和反应条件: 左布比卡因的合成起始于易得且成本效益高的 (R,S)-N-(2,6-二甲基苯基)哌啶-2-甲酰胺。 合成涉及使用 l-(–)-二苯甲酰酒石酸进行手性拆分,然后进行取代和盐析反应,以获得高纯度的左布比卡因盐酸盐 . 三个步骤的总产率约为 45% .
工业生产方法: 左布比卡因盐酸盐的工业规模生产涉及优化合成过程以确保高纯度和对映体过量。 高性能液相色谱 (HPLC) 等技术用于分析和质量控制 . 该工艺设计为简单、绿色、安全且具有成本效益,为大规模生产提供可靠的技术支持 .
化学反应分析
反应类型: 左布比卡因会经历各种化学反应,包括在其合成过程中进行的取代反应 .
常用的试剂和条件: 左布比卡因的合成涉及使用 l-(–)-二苯甲酰酒石酸进行手性拆分以及用于取代和盐析反应的特定条件 .
主要形成的产物: 这些反应形成的主要产物是左布比卡因盐酸盐,它以高化学纯度和对映体过量获得 .
作用机制
左布比卡因通过可逆阻断神经元钠通道发挥药理作用。 通过与钠通道的胞内部分结合,它阻止了去极化所需的钠离子内流,从而抑制了感觉和伤害性神经传入到中枢神经系统的传导 . 这种作用通过阻断神经冲动而导致镇痛和麻醉 .
类似化合物:
独特性: 左布比卡因的独特性在于它比外消旋布比卡因具有降低的心脏毒性风险和更长的作用持续时间。 它良好的安全性特点使其成为各种麻醉应用的优选选择 .
左布比卡因仍然是麻醉领域中一种宝贵的化合物,与外消旋对应物和其他类似化合物相比,它提供了显著的优势。
相似化合物的比较
Bupivacaine: Levobupivacaine is the S-enantiomer of bupivacaine and has similar pharmacological effects.
Uniqueness: Levobupivacaine’s uniqueness lies in its reduced risk of cardiotoxicity and longer duration of action compared to racemic bupivacaine. Its favorable safety profile makes it a preferred choice for various anesthetic applications .
Levobupivacaine continues to be a valuable compound in the field of anesthesiology, offering significant advantages over its racemic counterpart and other similar compounds.
属性
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048496 | |
| Record name | Levobupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.77e-02 g/L | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. | |
| Record name | Levobupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
27262-47-1 | |
| Record name | (-)-Bupivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobupivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Bupivacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOBUPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of levobupivacaine?
A: Levobupivacaine, similar to other local anesthetics, exerts its effect by reversibly binding to voltage-gated sodium channels on nerve axons [, , , ]. This binding interferes with the influx of sodium ions, ultimately preventing the generation and conduction of nerve impulses.
Q2: What is the molecular formula and weight of levobupivacaine?
A: Levobupivacaine has a molecular formula of C18H28N2O and a molecular weight of 288.43 g/mol [].
Q3: Are there any notable spectroscopic properties of levobupivacaine?
A3: While specific spectroscopic data is not provided in the research papers, as an amino-ester local anesthetic, levobupivacaine would be expected to exhibit characteristic UV-Vis absorbance in the ultraviolet region due to its aromatic ring system. Additionally, techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information and be utilized in its characterization.
Q4: How does the stability of levobupivacaine vary under different conditions?
A: While specific stability data under various conditions is not detailed in the provided research papers, levobupivacaine, like other amino-ester local anesthetics, is generally considered less stable than amide local anesthetics []. Factors like pH, temperature, and exposure to light can potentially impact its stability. It's essential to store and handle levobupivacaine according to manufacturer recommendations to maintain its integrity.
Q5: What formulation strategies are employed to improve the stability or bioavailability of levobupivacaine?
A: One study investigated the impact of conjugating levobupivacaine with maltosyl-beta-cyclodextrin on its pharmacokinetics after epidural administration in a rabbit model []. The results indicated that while the absorption of the conjugated levobupivacaine was initially faster, its overall elimination and area under the curve were similar to plain levobupivacaine. This suggests that cyclodextrin conjugation might not offer significant advantages in terms of bioavailability for this specific route of administration.
Q6: What is the typical route of administration for levobupivacaine, and how does it affect its pharmacokinetic profile?
A: Levobupivacaine is primarily administered via epidural or intrathecal routes for regional anesthesia and analgesia [, , , , , , , , ]. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the route of administration. Epidural administration generally results in slower absorption compared to intravenous administration. The peak plasma concentration of levobupivacaine after epidural administration is influenced by factors such as the dose administered, the concentration of the solution, and the addition of vasoconstrictors like epinephrine []. Studies have shown that the addition of epinephrine to levobupivacaine can decrease its peak plasma concentration and prolong its duration of action by reducing its systemic absorption.
Q7: How does the pharmacokinetic profile of levobupivacaine compare to that of bupivacaine?
A: Studies comparing the pharmacokinetic parameters of levobupivacaine and bupivacaine have shown no significant differences between the two drugs when administered at equal doses [, , , , , ]. This suggests that both drugs have similar absorption, distribution, metabolism, and excretion profiles.
Q8: What factors can influence the pharmacodynamics of levobupivacaine, such as onset and duration of action?
A: Several factors can influence the pharmacodynamics of levobupivacaine. The concentration of the administered solution plays a key role, with higher concentrations generally leading to faster onset and longer duration of sensory and motor block [, , , , ]. The site of administration also plays a significant role. For example, intrathecal administration generally results in a faster onset of action compared to epidural administration [, , ]. The addition of adjuvants, such as fentanyl, clonidine, or dexamethasone, can also significantly influence the onset and duration of sensory and motor block, as well as the duration of analgesia [, , , , , , , , ].
Q9: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of levobupivacaine?
A: Numerous studies, including animal models and clinical trials, have been conducted to investigate the efficacy of levobupivacaine in various clinical settings [, , , , , , , , , , , , , , , , , , , , , , , ]. Preclinical studies, often using rodent models, have been crucial in evaluating the analgesic properties and potential toxicity of levobupivacaine [, , , ]. Clinical trials have focused on comparing levobupivacaine with other local anesthetics, such as bupivacaine and ropivacaine, in terms of their onset and duration of sensory and motor block, duration of analgesia, hemodynamic stability, and side effects. These trials have encompassed a wide range of surgical procedures, including infraumbilical surgeries, lower limb surgeries, shoulder surgeries, and cesarean sections, providing valuable insights into the efficacy and safety of levobupivacaine in various clinical scenarios.
Q10: How does the toxicity profile of levobupivacaine compare to that of bupivacaine?
A: Levobupivacaine, being the S(−)-enantiomer of bupivacaine, is associated with a reduced risk of cardiotoxicity and neurotoxicity compared to the racemic bupivacaine [, , , ]. Studies in animal models have demonstrated that levobupivacaine exhibits less cardio-depressant effects and a wider therapeutic index compared to bupivacaine [, ]. This improved safety profile makes levobupivacaine a preferred choice for regional anesthesia, especially in high-risk patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)
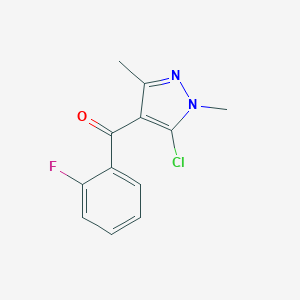

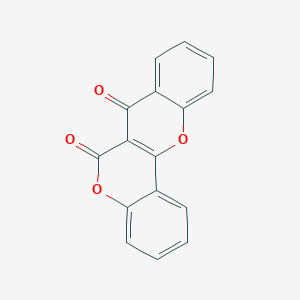

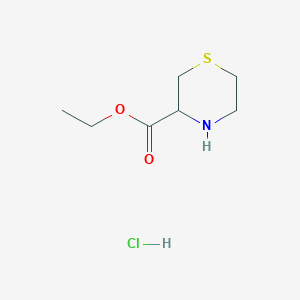
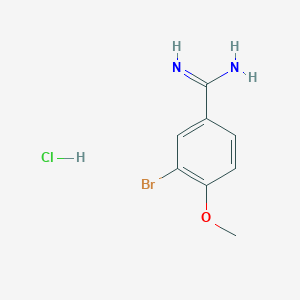
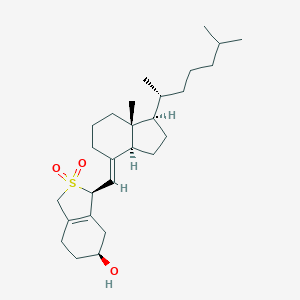
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-2(3H)-thione](/img/structure/B138003.png)
